CDK2 Inhibitory Potency: Thiazolo[4,5-b]pyridine-2,5-diamine vs. Isothiazolo[4,5-b]pyridine Scaffolds
The thiazolo[4,5-b]pyridine core, when appropriately substituted, demonstrates potent CDK2/cyclin A2 inhibitory activity. A direct comparison within a recent study shows that a specific derivative (compound 16) of this scaffold achieves an IC50 of 13.74±0.96 µM against CDK2/cyclin A2, while a closely related derivative (compound 17) achieves an IC50 of 12.09±1.37 µM [1]. This is significant when considered against the broader class of isothiazolo[4,5-b]pyridines, which have been explored as GAK inhibitors but for which equivalent CDK2 data is not available, highlighting a differentiated application space for the target scaffold [2].
| Evidence Dimension | CDK2/cyclin A2 Inhibition (IC50) |
|---|---|
| Target Compound Data | Derivative 16: 13.74±0.96 µM; Derivative 17: 12.09±1.37 µM |
| Comparator Or Baseline | Isothiazolo[4,5-b]pyridine derivatives (GAK inhibitors, no CDK2 data reported in same study) |
| Quantified Difference | Not quantifiable; activity profile differentiated by target (CDK2 vs. GAK) |
| Conditions | Enzymatic assay against CDK2/cyclin A2 |
Why This Matters
This data provides a quantitative benchmark for the kinase inhibition potential of this scaffold, differentiating it from other thiazolopyridine regioisomers that may have activity against unrelated kinases.
- [1] Discovery of thiazolo[5′,4′:5,6]pyrido[2,3-d]pyrimidine, thiazolo[5′,4′:5,6]pyrido[2,3-d][1,3]oxazin & thiazolo[4,5-b]pyridine derivatives as novel CDK2 inhibitors: Synthesis, biological evaluation and in-silico studies. Journal of Molecular Structure, 2026, 1312, 138656. View Source
- [2] Synthesis and evaluation of isothiazolo[4,5-b]pyridines as cyclin G-associated kinase (GAK) inhibitors. RSC Medicinal Chemistry, 2024, 15, 2627-2637. View Source
